molecular formula C12H14F2O2 B8159118 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran

Cat. No.: B8159118
M. Wt: 228.23 g/mol
InChI Key: SWEKFHBNXYGQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Difluorobenzyl)oxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C12H14F2O2, designed exclusively for research and development applications. This molecule integrates two significant pharmacophores: a tetrahydro-2H-pyran (oxane) ring and a 3,5-difluorobenzyl ether group. The tetrahydro-2H-pyran scaffold is a common saturated oxygen-containing heterocycle known to enhance the physicochemical properties of drug molecules, often contributing to improved solubility and metabolic stability . The 3,5-difluorophenyl moiety is a privileged structure in medicinal chemistry, frequently utilized to optimize interactions with biological targets through its electronic and steric properties. Compounds featuring the tetrahydro-2H-pyran structure and fluorinated aromatic systems are of high interest in pharmaceutical research. Heterocycles like tetrahydro-2H-pyran are found in over 85% of FDA-approved drugs and are known to play vital roles in diverse pharmaceutical compounds, including those with antineoplastic activity . Similarly, fluorinated benzyl groups are key structural elements in many active pharmaceutical ingredients. This combination makes this compound a valuable intermediate or building block for researchers working across various domains. Potential Research Applications: Medicinal Chemistry: Serves as a key synthetic intermediate in the design and development of novel small molecule therapeutics. Researchers can utilize this compound to incorporate both fluorine and saturated pyran motifs into potential drug candidates, which can influence pharmacokinetics and target binding . Chemical Biology: Can be used as a tool compound to probe biological systems or as a starting point for the synthesis of more complex molecules for high-throughput screening campaigns. Organic Synthesis: Acts as a versatile building block for further chemical elaboration. The ether linkage and the saturated pyran ring offer sites for functionalization, enabling the construction of libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for human therapeutic or veterinary use, nor for diagnostic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(3,5-difluorophenyl)methoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c13-10-5-9(6-11(14)7-10)8-16-12-1-3-15-4-2-12/h5-7,12H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEKFHBNXYGQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 3,5-Difluorobenzyl Halides

The most direct method involves an SN2 reaction between tetrahydropyran-4-ol and 3,5-difluorobenzyl bromide or chloride.

Procedure:

  • Substrate Preparation : Tetrahydropyran-4-ol (1.0 eq) is dissolved in anhydrous DMF or THF under inert atmosphere.

  • Base Activation : Addition of NaH (2.0 eq) generates the alkoxide intermediate.

  • Electrophilic Coupling : 3,5-Difluorobenzyl bromide (1.2 eq) is added dropwise at 0°C, followed by stirring at 60–80°C for 12–24 hours.

  • Workup : Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography.

Data Table:

BaseSolventTemperature (°C)Time (h)Yield (%)Source
NaHTHF601872
K₂CO₃DMF802465
Cs₂CO₃DMSO1001258

Key Findings :

  • NaH in THF provides higher yields due to efficient alkoxide formation.

  • Prolonged heating in polar aprotic solvents (DMF/DMSO) may lead to side reactions, reducing yield.

Mitsunobu Reaction for Etherification

The Mitsunobu reaction is employed for stereospecific ether synthesis, particularly useful for sterically hindered substrates.

Procedure:

  • Reactants : Tetrahydropyran-4-ol (1.0 eq), 3,5-difluorobenzyl alcohol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF.

  • Reaction : Stirred at 25°C for 6–12 hours under nitrogen.

  • Purification : Column chromatography (hexane/ethyl acetate).

Data Table:

Phosphine ReagentAzodicarboxylateSolventYield (%)Source
PPh₃DEADTHF85
PPh₃DIADDCM78

Key Findings :

  • DEAD outperforms DIAD in yield due to faster activation.

  • Reaction efficiency drops with bulky alcohols, necessitating excess reagents.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A modular approach involves synthesizing a propargyl-tethered tetrahydropyran and reacting it with a 3,5-difluorobenzyl azide.

Procedure:

  • Propargyl Intermediate : Tetrahydropyran-4-ol is converted to 4-propargyloxy-tetrahydro-2H-pyran via Mitsunobu or SN2 methods.

  • Azide Preparation : 3,5-Difluorobenzyl azide synthesized from benzyl bromide and NaN₃.

  • Click Reaction : CuI (10 mol%), sodium ascorbate, in THF/H₂O (2:1) at 25°C for 2 hours.

Data Table:

CatalystLigandSolventYield (%)Source
CuINoneTHF/H₂O90
CuSO₄Sodium ascorbateDMSO/H₂O88

Key Findings :

  • CuAAC offers regioselectivity and high yields under mild conditions.

  • Requires strict exclusion of oxygen to prevent Cu(I) oxidation.

Reductive Alkylation via Benzyl Ethers

A two-step protocol involving reductive amination followed by etherification.

Procedure:

  • Reductive Amination : Tetrahydro-2H-pyran-4-amine reacted with 3,5-difluorobenzaldehyde (1.2 eq) and NaBH₃CN in MeOH.

  • Etherification : Intermediate amine alkylated with benzyl bromide under basic conditions.

Data Table:

Reducing AgentBaseYield (Step 1/Step 2)Source
NaBH₃CNK₂CO₃68%/72%
NaBH(OAc)₃Cs₂CO₃75%/65%

Key Findings :

  • NaBH₃CN provides superior selectivity for imine reduction.

  • Alkylation efficiency depends on base strength and solvent polarity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Nucleophilic SubstitutionSimple setup, low costRequires activated alkyl halides60–75
Mitsunobu ReactionStereospecific, broad substrate scopeHigh reagent cost, phosphine byproducts75–85
CuAACModular, high regioselectivityRequires azide handling, Cu removal85–90
Reductive AlkylationFlexibility in amine functionalizationMulti-step, moderate yields65–75

Scalability and Industrial Applications

  • Nucleophilic Substitution : Preferred for large-scale synthesis due to reagent availability (e.g., 3,5-difluorobenzyl bromide at $120/mol).

  • CuAAC : Limited to niche applications requiring precise regiochemistry, with Cu contamination concerns in pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
  • Structure: Features a tetrahydro-2H-pyran fused to a pyridazinone ring with chlorine substituents.
  • Key Differences: The chlorine atoms increase electron-withdrawing effects compared to fluorine, altering reactivity in nucleophilic substitutions. The pyridazinone core introduces hydrogen-bonding capabilities, unlike the ether-linked benzyl group in the target compound.
  • Applications : Used in agrochemical research due to its heterocyclic reactivity .
(b) Dapagliflozin Related Compound A
  • Structure : Contains a bromo-substituted benzyl group and multiple hydroxyls on the tetrahydropyran ring.
  • Key Differences :
    • The bromine and ethoxybenzyl groups increase molecular weight (453.32 g/mol) and steric bulk compared to the lighter 3,5-difluorobenzyl group (target compound: ~284.28 g/mol).
    • Hydroxyl groups enhance water solubility but reduce membrane permeability relative to the lipophilic fluorine substituents .
(c) Carbohydrate Derivatives with Tetrahydro-2H-Pyran
  • Example : (2R,3R,4S,5R)-2-(((2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol.
  • Key Differences :
    • Extensive hydroxylation increases polarity, making these compounds unsuitable for blood-brain barrier penetration.
    • Primarily used in glycosylation studies or as enzyme inhibitors, contrasting with the pharmaceutical intermediate role of the target compound .

Physicochemical and Pharmacokinetic Properties

Property 4-((3,5-Difluorobenzyl)oxy)tetrahydro-2H-pyran 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone Dapagliflozin Related Compound A
Molecular Weight (g/mol) ~284.28 260.11 453.32
LogP ~2.5 (estimated) ~1.8 ~1.2
Key Substituents 3,5-Difluorobenzyl, ether Chlorine, pyridazinone Bromo, ethoxybenzyl, hydroxyls
Bioavailability High (lipophilic) Moderate Low (polar)
Applications Kinase inhibitor intermediates Agrochemical precursors SGLT2 inhibitor impurities

Notes:

  • The fluorine atoms in the target compound confer higher metabolic stability than chlorine or hydroxyl groups .
  • Bulkier substituents (e.g., bromine in Dapagliflozin derivatives) reduce synthetic yields due to steric hindrance .

Biological Activity

The compound 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyran ring substituted with a difluorobenzyl ether. This structural feature may contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease pathways. Research indicates that derivatives of tetrahydropyran compounds can act as inhibitors for various receptors and enzymes, including:

  • ALK5 (Activin-like kinase 5) : Inhibition of ALK5 has been linked to the regulation of fibrotic diseases and cancer progression. Studies have shown that tetrahydropyran derivatives can effectively inhibit ALK5 autophosphorylation, which is crucial for their antitumor efficacy .
  • MurB Enzyme : Some tetrahydropyran derivatives have demonstrated potential as MurB inhibitors, which are significant for developing anti-tuberculosis agents .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

  • ALK5 Inhibition : A study reported that certain tetrahydropyran derivatives exhibited IC50 values as low as 25 nM against ALK5, indicating potent inhibitory effects .
  • Antimicrobial Activity : The compound's derivatives have been screened against various bacterial strains, showing promising results in inhibiting growth .

In Vivo Studies

In vivo studies further corroborate the potential of this compound:

  • Tumor Growth Inhibition : Administration of specific tetrahydropyran derivatives in animal models resulted in significant tumor growth inhibition without noticeable toxicity. For instance, a derivative was shown to reduce tumor size in CT26 xenograft models following oral administration .

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

  • Cancer Treatment : A case study involving a derivative demonstrated a marked reduction in tumor size in a xenograft model, supporting its potential as an anticancer agent .
  • Antibacterial Activity : Another study focused on the antimicrobial properties of related compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria, showcasing their versatility as therapeutic agents .

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (nM) Model Outcome
ALK5 InhibitionALK525NIH3T3 Cell LineSignificant inhibition
AntimicrobialVarious BacteriaVariesIn VitroEffective growth inhibition
Tumor Growth InhibitionCT26 Xenograft ModelN/AIn VivoSignificant tumor size reduction

Q & A

Q. What are the key methodologies for synthesizing 4-((3,5-difluorobenzyl)oxy)tetrahydro-2H-pyran, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Diastereoselective catalysis : Copper(II)–bisphosphine catalysts (e.g., L3) enable stereochemical control in tetrahydro-2H-pyran derivatives. Reaction parameters like solvent polarity, temperature (e.g., reflux in THF), and stoichiometry of reagents (e.g., 3,5-dimethylhex-5-en-1-ol) critically influence yield and stereoselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Monitoring via TLC and confirmation with NMR (δ 1.2–5.0 ppm for pyran protons) and MS (EI/CI modes for molecular ion peaks) ensures purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

  • 1H/13C NMR : Key signals include the benzyl ether protons (δ ~4.5–5.0 ppm, coupling with fluorine) and pyran ring protons (δ ~3.5–4.5 ppm). Fluorine substituents on the benzyl group split signals due to ¹⁹F-¹H coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks). Fragmentation patterns (e.g., loss of the benzyloxy group) corroborate substituent positions .
  • X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray analysis is definitive, though this requires high-purity samples .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • GHS Classification : Based on similar tetrahydropyran derivatives, expect acute toxicity (Category 4), skin/eye irritation, and organ toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous solutions unless decontamination protocols are followed .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound be controlled, and what analytical tools resolve stereochemical ambiguities?

Answer:

  • Catalyst Design : Chiral bisphosphine ligands (e.g., L3 in ) induce axial chirality in the pyran ring. Reaction temperature (lower temps favor kinetic control) and solvent polarity (aprotic solvents enhance selectivity) are critical .
  • NOE Experiments : Nuclear Overhauser Effect (NOE) NMR analyses identify spatial proximity of protons (e.g., between the benzyl group and pyran ring), resolving stereoisomers .
  • Computational Modeling : DFT calculations predict transition-state energies to rationalize selectivity trends (e.g., steric hindrance from 3,5-difluorobenzyl substituents) .

Q. What strategies are effective for evaluating the pharmacological potential of this compound, particularly in anticancer research?

Answer:

  • In Vitro Assays :
    • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls like cisplatin .
    • Mechanistic Studies : Apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) identify mode of action .
  • SAR Studies : Modify the benzyloxy group (e.g., replacing fluorine with other halogens) to correlate structure with activity .

Q. How do reaction conditions (e.g., acid catalysts) influence the product distribution in derivatization reactions?

Answer:

  • Acid-Catalyzed Pathways :
    • Trifluoroacetic Acid (TFA) : Favors formation of 4-aryl-2-ethoxy derivatives via electrophilic aromatic substitution .
    • p-Toluenesulfonic Acid (PTSA) : Promotes ring-opening reactions, yielding trifluoromethyl-4H-pyrans or butadiene derivatives depending on solvent (acetonitrile vs. THF) .
  • Kinetic vs. Thermodynamic Control : Monitor intermediates via HPLC or in-situ IR to optimize conditions for desired products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.